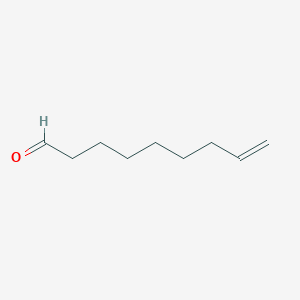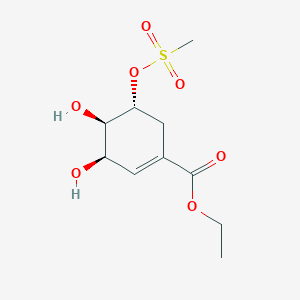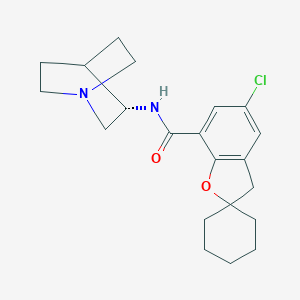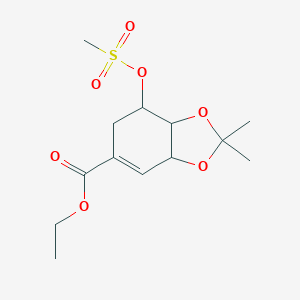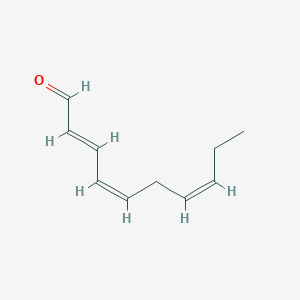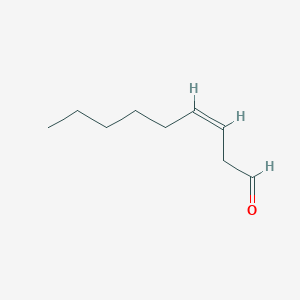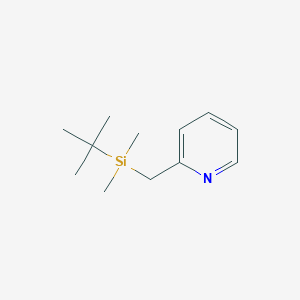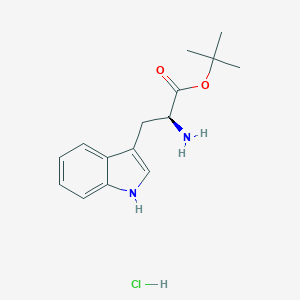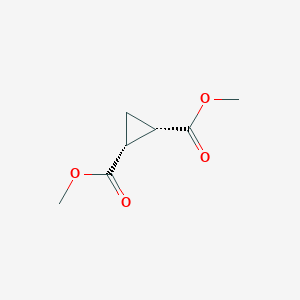
7-Fluoro-3,4-dihydroisoquinoline
Descripción general
Descripción
7-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals and materials science.
Métodos De Preparación
The synthesis of 7-Fluoro-3,4-dihydroisoquinoline can be achieved through several routes:
Análisis De Reacciones Químicas
7-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
7-Fluoro-3,4-dihydroisoquinoline has several applications in scientific research:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique biological activities.
Materials Science: Due to its fluorinated structure, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used as a probe in biological studies to understand the role of fluorine in modulating biological activity.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3,4-dihydroisoquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter synthesis, which is relevant for its potential use in treating neurological disorders.
DNA Intercalation: This compound can intercalate into DNA, disrupting its function and leading to anticancer effects.
Receptor Binding: The compound can bind to specific receptors in the brain, modulating their activity and affecting neurological function.
Comparación Con Compuestos Similares
7-Fluoro-3,4-dihydroisoquinoline can be compared with other fluorinated isoquinolines:
7-Fluoroisoquinoline: This compound lacks the dihydro structure and has different chemical reactivity and biological activity.
3,4-Dihydroisoquinoline: The absence of the fluorine atom in this compound results in different pharmacological properties.
7-Trifluoromethyl-3,4-dihydroisoquinoline: The presence of a trifluoromethyl group instead of a single fluorine atom significantly alters the compound’s electronic properties and biological activity.
Propiedades
IUPAC Name |
7-fluoro-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIQDRFJNEVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



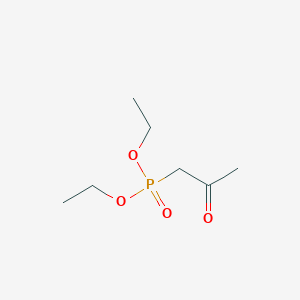
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
